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molecular formula C8H11NOS B8454718 N-(1-Methyl-2-thiophen-2-yl-ethyl)-formamide

N-(1-Methyl-2-thiophen-2-yl-ethyl)-formamide

Cat. No. B8454718
M. Wt: 169.25 g/mol
InChI Key: FKSCBFPNKYEBRC-UHFFFAOYSA-N
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Patent
US08309542B2

Procedure details

A solution of 5.9 g (33.4 mmol) 1-methyl-2-thiophen-2-yl-ethylamine in 34.8 ml (417.7 mmol) ethyl formate is refluxed for 16 hours. Then the mixture is cooled and evaporated to dryness i. vac.
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
34.8 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([NH2:9])[CH2:3][C:4]1[S:5][CH:6]=[CH:7][CH:8]=1.[CH:10](OCC)=[O:11]>>[CH3:1][CH:2]([NH:9][CH:10]=[O:11])[CH2:3][C:4]1[S:5][CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
5.9 g
Type
reactant
Smiles
CC(CC=1SC=CC1)N
Name
Quantity
34.8 mL
Type
reactant
Smiles
C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture is cooled
CUSTOM
Type
CUSTOM
Details
evaporated to dryness i

Outcomes

Product
Name
Type
Smiles
CC(CC=1SC=CC1)NC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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